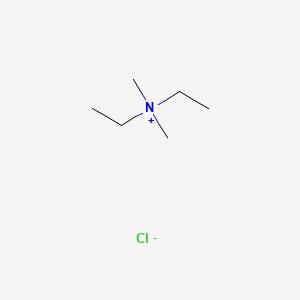

dimethyldiethylammonium chloride

Description

Dimethyldiethylammonium chloride is a quaternary ammonium compound (QAC) with the molecular formula C₆H₁₆ClN, comprising two methyl groups, two ethyl groups, and a chloride counterion. QACs are widely used as surfactants, disinfectants, and phase-transfer catalysts due to their cationic nature and antimicrobial properties .

Properties

CAS No. |

29508-45-0 |

|---|---|

Molecular Formula |

C6H16ClN |

Molecular Weight |

137.65 g/mol |

IUPAC Name |

diethyl(dimethyl)azanium;chloride |

InChI |

InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

MLGFKQNIGKTEEV-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(C)CC.[Cl-] |

Canonical SMILES |

CC[N+](C)(C)CC.[Cl-] |

Other CAS No. |

29508-45-0 |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Quaternization of Tertiary Amines

The most common route involves the reaction of methyldiethylamine with methyl chloride in a polar solvent. This exothermic Menschutkin reaction proceeds via an SN2 mechanism, where the tertiary amine nucleophile attacks the electrophilic carbon of methyl chloride:

$$

\text{(C₂H₅)₂N(CH₃) + CH₃Cl → [(C₂H₅)₂(CH₃)₂N]⁺Cl⁻}

$$

Key Parameters :

- Solvent : Alcohols (e.g., ethanol, isopropanol) enhance solubility and stabilize intermediates.

- Temperature : 50–80°C balances reaction rate and byproduct minimization.

- Catalyst : Sodium carbonate (0.011–0.0114 mol ratio) accelerates the reaction by neutralizing HCl byproducts.

Example Protocol :

- Dissolve methyldiethylamine (1 mol) and methyl chloride (1.05 mol) in ethanol.

- Add sodium carbonate (0.011 mol) and reflux at 75°C for 6 hours under ≤0.18 MPa pressure.

- Preserve heat at 80°C for 2 hours to ensure completion.

- Cool, filter, and distill under reduced pressure to isolate the product (yield: 75–82%).

Stepwise Alkylation Approaches

To avoid polyalkylation, a stepwise method is employed:

- First Alkylation : React diethylamine with methyl chloride to form methyldiethylamine.

- Second Alkylation : Treat methyldiethylamine with additional methyl chloride under controlled pH (12–14).

Critical Considerations :

- pH Control : Maintaining basic conditions with NaOH prevents decomposition of the quaternary salt.

- Temperature : Initial steps at 0–10°C reduce side reactions, followed by gradual heating to 50°C.

Reaction Mechanisms and Kinetics

The Menschutkin reaction kinetics are influenced by:

- Steric Effects : Bulky ethyl groups slow the reaction compared to methyl substituents.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may complicate purification.

- Leaving Group Ability : Chloride’s moderate leaving ability necessitates catalysts like Na₂CO₃ to scavenge HCl.

Rate Law :

$$

\text{Rate} = k[\text{(C₂H₅)₂N(CH₃)}][\text{CH₃Cl}]

$$

Where $$ k $$ depends on temperature and solvent polarity.

Industrial Production Processes

Scalable methods prioritize cost-efficiency and safety:

| Parameter | Benchmark | Industrial Adaptation |

|---|---|---|

| Reactor Type | Batch (lab-scale) | Continuous Stirred-Tank Reactors |

| Temperature Control | 50–80°C | Jacketed reactors with cooling |

| Pressure | ≤0.18 MPa | Atmospheric with reflux systems |

| Catalyst Recovery | Filtration | In-line neutralization and reuse |

Case Study :

A plant-scale process using ethanol solvent achieves 80% yield with a throughput of 1,000 kg/day. Unreacted amine (0.05–0.98%) is recycled via distillation.

Purification and Characterization

Purification Steps :

- Distillation : Remove low-boiling solvents and unreacted methyl chloride.

- Crystallization : Precipitate the product from ethanol/water mixtures.

- Ion Exchange : Replace chloride with other anions if needed.

Analytical Methods :

- Titration : Quantify unreacted amine using HCl titration.

- HPLC : Assess purity (>98% for pharmaceutical grades).

- pH Testing : Ensure final product pH (4.5–7.5).

Challenges and Optimization

Solvent Selection

Optimization Table :

| Condition | Effect on Yield | Optimal Range |

|---|---|---|

| Temperature | ↑ Yield to 80°C, then plateaus | 75–80°C |

| Catalyst Concentration | Linear increase up to 0.011 mol | 0.011–0.0114 mol |

| Reaction Time | Max yield at 6 hours | 5–7 hours |

Recent Advances

Chemical Reactions Analysis

Types of Reactions

dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.

Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.

Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.

Oxidation Reactions: Produce N-oxide derivatives.

Reduction Reactions: Result in secondary or tertiary amines.

Scientific Research Applications

dimethyldiethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.

Mechanism of Action

The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares dimethyldiethylammonium chloride with structurally related QACs based on alkyl chain length, molecular weight, and applications:

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains (e.g., C₁₀–C₁₈) enhance lipid solubility, improving antimicrobial efficacy but increasing toxicity. Dimethyldiethylammonium chloride’s shorter ethyl groups likely reduce environmental persistence compared to DDAC or dioctadecyl derivatives .

- Applications : DADMAC’s unsaturated allyl groups enable polymerization for water treatment, while DDAC’s long chains optimize surface activity for disinfectants .

Toxicity and Environmental Impact

Research Findings:

- DDAC: EPA reports highlight bioaccumulation risks, with NOAEL (No Observed Adverse Effect Level) of 1.2 mg/kg/day in rodents .

- DADMAC: Polymerization reduces monomeric toxicity, making it safer for environmental use .

Physical Properties

Notes:

Q & A

Q. How can the environmental fate of dimethyldiethylammonium chloride be assessed in wastewater treatment systems?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to track degradation products in activated sludge. Biodegradation assays (e.g., OECD 301F) quantify microbial breakdown efficiency. Address contradictions in persistence data by varying sludge microbial diversity and redox conditions .

Methodological Considerations

Q. What experimental designs are optimal for evaluating the corrosion inhibition properties of dimethyldiethylammonium chloride on metal alloys?

- Methodological Answer : Perform electrochemical impedance spectroscopy (EIS) and polarization resistance measurements in simulated industrial fluids (e.g., NaCl solutions). Control variables include pH, temperature, and alloy composition. Validate adsorption models (e.g., Langmuir isotherm) to explain concentration-dependent efficacy .

Q. How should researchers address discrepancies in toxicity studies of dimethyldiethylammonium chloride across aquatic species?

- Methodological Answer : Standardize test organisms (e.g., Daphnia magna vs. zebrafish) and exposure durations. Use transcriptomics to identify species-specific metabolic pathways affected by the compound. Cross-reference with OECD 203/209 guidelines to ensure reproducibility .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in dimethyldiethylammonium chloride toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and report confidence intervals for EC₅₀/LC₅₀ values .

Q. How can researchers ensure reproducibility in synthesizing dimethyldiethylammonium chloride across laboratories?

- Methodological Answer : Document detailed protocols per the Beilstein Journal of Organic Chemistry guidelines, including solvent purity, reaction vessel material, and stirring rates. Share raw NMR/TGA data in supplementary materials and validate via inter-laboratory round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.